Tetraethylammonium cyanide
Description
Contextualization within Modern Chemical Synthesis and Catalysis
In modern chemical synthesis, tetraethylammonium (B1195904) cyanide serves as a crucial and versatile reagent, primarily as a source of cyanide ions (CN⁻) for various organic reactions. chemimpex.comsigmaaldrich.com Its high solubility in polar aprotic solvents such as acetonitrile (B52724) and dimethylformamide (DMF) makes it an effective choice in laboratory settings. chemimpex.com A significant advantage of using tetraethylammonium cyanide is that it allows for cyanation reactions without the release of highly toxic hydrogen cyanide (HCN) gas, offering a considerable safety improvement over traditional cyanide sources.
The compound is particularly valued for its role in catalytic processes, where it can enhance reaction rates and selectivity. chemimpex.com For instance, it is used as a cyanide source for the 1,4-addition of a cyano group to enones, a reaction catalyzed by scandium(III) triflate to produce β-cyanoketones. sigmaaldrich.comscientificlabs.co.uk Beyond its function as a direct reactant, this compound is also employed in the preparation of various cyanometalate complexes. sigmaaldrich.com Its utility extends to electrochemical studies, including the development of sensors and batteries, owing to its capacity to facilitate electron transfer processes. chemimpex.com
Significance of Quaternary Ammonium (B1175870) Cyanides in Academic Inquiry
Quaternary ammonium compounds (QACs), a class to which this compound belongs, are of significant interest in academic research. nih.govwikipedia.org These salts are known for their application as phase-transfer catalysts (PTCs), which accelerate reactions between reagents dissolved in immiscible solvent systems. wikipedia.org The quaternary ammonium cation is permanently charged, regardless of the solution's pH, which is a key feature of its chemical behavior. wikipedia.org
In the broader context of organic synthesis, quaternary ammonium salts have been explored as versatile electrophiles. pku.edu.cn By converting anilines into quaternary ammonium salts, researchers can overcome the difficulty of direct C–N bond cleavage, enabling a range of chemical transformations. pku.edu.cn This strategy has been applied in numerous transition-metal-catalyzed reactions, including cross-coupling reactions to form C-C bonds with organometallic reagents. pku.edu.cn The stability of the quaternary ammonium cation towards many electrophiles, oxidants, and acids makes these compounds robust tools for synthetic chemists. wikipedia.org
Scope and Research Objectives for this compound Studies
Current research on this compound is focused on leveraging its unique properties for the synthesis of complex organic molecules and materials. chemimpex.comontosight.ai A primary objective is its application as a reagent in synthetic chemistry to create valuable products for the pharmaceutical and agrochemical industries. chemimpex.comontosight.ai
Specific research applications and objectives include:
Synthesis of β-cyanoketones : Utilizing this compound as a cyanide source in scandium(III) triflate-catalyzed 1,4-additions to enones. sigmaaldrich.comsigmaaldrich.com
Regioselective Carbonylation : Employing it in conjunction with diethylazodicarboxylate (DEAD) for the C- or N- ethoxy-carbonylation of heterocyclic systems like indoles and indazoles. sigmaaldrich.comsigmaaldrich.com
Formation of Complex Isoflavones : Using it in the synthesis of C-C-bridged bis-isoflavones from precursors like 2-bromomethyl-7,4′-dimethoxyisoflavone. sigmaaldrich.comsigmaaldrich.com
Development of Cyanometallates : Acting as a cyanide ligand source for the preparation of various cyanometalate complexes. wikipedia.orgsigmaaldrich.com
Electrochemical Applications : Investigating its role in facilitating electron transfer for the development of new sensors and batteries. chemimpex.com
Table 2: Selected Research Applications of this compound
| Application Area | Specific Use | Reagents/Catalysts Involved | Product Type | Source(s) |
|---|---|---|---|---|
| Organic Synthesis | 1,4-addition to enones | Scandium(III) triflate | β-cyanoketones | sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk |
| Organic Synthesis | Regioselective carbonylation | Diethylazodicarboxylate (DEAD) | Ethoxy-carbonylated heterocycles | sigmaaldrich.comsigmaaldrich.com |
| Organic Synthesis | Isoflavone (B191592) synthesis | - | C-C-bridged bis-isoflavones | sigmaaldrich.comsigmaaldrich.com |
| Inorganic Synthesis | Preparation of cyanometallates | Metal precursors | Cyanometalate complexes | wikipedia.orgsigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tetraethylazanium;cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.CN/c1-5-9(6-2,7-3)8-4;1-2/h5-8H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZOZSATUTWXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.[C-]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158668 | |
| Record name | Tetraethylammonium cyanide | |
| Source | EPA DSSTox | |
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Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13435-20-6 | |
| Record name | Tetraethylammonium cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13435-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetraethylammonium cyanide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013435206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethylammonium cyanide | |
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| Record name | Tetraethylammonium cyanide | |
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Synthetic Methodologies and Preparation Principles for Tetraethylammonium Cyanide
Ion Exchange Synthesis Routes
Ion exchange synthesis is a cornerstone for the preparation of tetraethylammonium (B1195904) cyanide. wikipedia.orgwikiwand.com This technique involves the exchange of an anion from a tetraethylammonium salt with a cyanide ion from a suitable source.
The most common method for synthesizing tetraethylammonium cyanide is the reaction of tetraethylammonium bromide with a cyanide source, such as potassium cyanide or sodium cyanide. wikipedia.orgtandfonline.comwikiwand.com This reaction is typically carried out using a strongly basic ion exchange resin in the cyanide form. tandfonline.com The general reaction can be represented as:
(C₂H₅)₄N⁺Br⁻ + K⁺CN⁻ → (C₂H₅)₄N⁺CN⁻ + K⁺Br⁻
This process effectively swaps the bromide ion of the tetraethylammonium salt with the cyanide ion. wikipedia.orgwikiwand.com The choice of tetraethylammonium bromide as a starting material is advantageous due to its wide availability. tandfonline.com
Table 1: Reactants in the Synthesis of this compound
| Compound Name | Formula | Role in Synthesis |
|---|---|---|
| Tetraethylammonium Bromide | (C₂H₅)₄NBr | Starting material, source of tetraethylammonium cation |
| Potassium Cyanide | KCN | Source of cyanide anion |
| Sodium Cyanide | NaCN | Alternative source of cyanide anion |
| This compound | (C₂H₅)₄NCN | Product |
The efficiency of the ion exchange synthesis of this compound is influenced by several factors. To minimize the exposure of the hygroscopic product to water, anhydrous solvents such as methanol (B129727) are often employed. tandfonline.com The use of a packed column with a suitable ion exchange resin, like IRA-400, is a common experimental setup. tandfonline.com
Optimization strategies focus on maximizing the yield and purity of the final product. This includes controlling the flow rate of the reactant solution through the ion exchange column and ensuring the complete conversion of the starting material. After the ion exchange process, the resulting solution containing this compound is typically concentrated under reduced pressure to isolate the solid product. tandfonline.com Subsequent recrystallization from appropriate solvents can further purify the compound. tandfonline.com Research has shown that yields can average between 64-68% using these methods. tandfonline.com
Advanced Synthetic Approaches and Scalability Considerations
Beyond the fundamental ion exchange method, this compound serves as a crucial building block in more complex synthetic procedures, particularly in the field of coordination chemistry. While direct large-scale production methods face challenges due to the hygroscopic and toxic nature of the compound, its in-situ generation or use in subsequent reactions is a key consideration for scalability. chemicalbook.comtandfonline.com
A significant application of this compound is in the synthesis of cyanometalate complexes. wikipedia.orgchemicalbook.comscientificlabs.co.uk These are coordination compounds containing one or more cyanide ligands attached to a central metal atom. This compound provides a soluble and reactive source of cyanide ions in non-aqueous solvents, facilitating the reaction with metal salts. chemicalbook.com
For instance, it has been used in the synthesis of cyanovanadate(III) complexes by reacting it with a vanadium precursor in acetonitrile (B52724). umsl.edu Similarly, it is employed in the preparation of other cyanometalate complexes, which are of interest for their magnetic and photomagnetic properties. researchgate.net The tetraethylammonium cation acts as a counterion, stabilizing the resulting cyanometalate anion in the solid state. umsl.edu
Fundamental Reactivity and Mechanistic Investigations of Tetraethylammonium Cyanide
Role as a Cyanide Ion Donor in Nucleophilic Processes
Tetraethylammonium (B1195904) cyanide is a potent source of cyanide ions for nucleophilic displacement reactions. thieme-connect.de These reactions are fundamental in organic chemistry for the synthesis of nitriles, which are valuable intermediates. thieme-connect.de The cyanide ion is an ambident nucleophile, meaning it can attack from either the carbon or nitrogen atom, leading to nitriles or isonitriles, respectively. thieme-connect.de Under typical conditions, tetraethylammonium cyanide favors the formation of nitriles. rsc.org
Elucidation of Cyanide Release and Reactivity in Solution
In solution, particularly in polar aprotic solvents, this compound dissociates to provide a "free" or solvent-solvated cyanide ion. cdnsciencepub.com This release of the cyanide anion is crucial for its nucleophilic activity. The reactivity of the released cyanide ion is influenced by its solvation state. For instance, in dimethylformamide (DMF), the cyanide ion exists as both a "free" DMF-solvated ion and as part of an ion pair with the tetraethylammonium cation. cdnsciencepub.comcdnsciencepub.com The "free" cyanide ion is generally considered the more reactive nucleophilic species. cdnsciencepub.com
The equilibrium between the ion pair and the free ions can be influenced by the addition of other salts. For example, adding tetraethylammonium chloride to a DMF solution of this compound increases the concentration of the ion pair. cdnsciencepub.com Conversely, the addition of a crown ether, which can sequester the cation, favors the formation of the "free" cyanide ion. cdnsciencepub.com
Influence of Solvent Systems on Cyanide Anion Behavior
The choice of solvent significantly impacts the behavior of the cyanide anion derived from this compound. cdnsciencepub.com In pure DMF, the cyanide ion exists as "free" ions and ion pairs. cdnsciencepub.com However, the introduction of water into the DMF solvent system leads to the formation of water-solvated cyanide ions. cdnsciencepub.comcdnsciencepub.com
Studies have shown that even a small amount of water can markedly decrease the rate constant of S\textsubscript{N}2 reactions involving the cyanide ion. cdnsciencepub.comcdnsciencepub.com This is attributed to changes in the solvation of the transition state. cdnsciencepub.com In aqueous DMF, the system can be viewed as a pseudo-two-phase system, with the cyanide ion distributed between the aqueous-rich and DMF-rich pseudo-phases. cdnsciencepub.comcdnsciencepub.com
In a mixed solvent system like aqueous acetonitrile (B52724), this compound also exists as two distinct species: an acetonitrile-solvated cyanide ion and a water-solvated cyanide ion. acs.org The equilibrium between these two solvated forms is established much faster than the rate of typical S\textsubscript{N}2 reactions, meaning both forms are available for reaction. acs.org
Ion Pairing Phenomena and Their Spectroscopic Characterization
The interaction between the tetraethylammonium cation and the cyanide anion in solution leads to the formation of ion pairs. cdnsciencepub.com This phenomenon is not unique to this compound but is a common feature of electrolyte solutions. The extent of ion pairing can significantly affect the reactivity and physical properties of the salt. mit.edumit.edu
Spectroscopic Differentiation of "Free" Cyanide Ion and Cation-Associated Ion Pairs
Spectroscopic techniques, particularly Fourier Transform Infrared (FT-IR) spectroscopy, are invaluable for distinguishing between the "free" cyanide ion and the cation-associated ion pair in solution. cdnsciencepub.com The vibrational frequency of the C≡N triple bond is sensitive to its immediate chemical environment. researchgate.net
In a solvent like DMF, the "free" cyanide ion exhibits an FT-IR absorption at a different wavenumber than the ion pair. cdnsciencepub.com This allows for the direct observation and quantification of both species in solution. cdnsciencepub.com
Fourier Transform Infrared Spectroscopy (FT-IR) Studies of Cyanide Species in Various Media
FT-IR spectroscopy has been extensively used to study the behavior of this compound in different solvent media. cdnsciencepub.com In dry DMF, two distinct concentration-dependent absorption bands are observed, which are assigned to the "free" cyanide ion and the ion pair. cdnsciencepub.com
The introduction of water into the DMF solvent system leads to the appearance of a new absorption band corresponding to the water-solvated cyanide ion. cdnsciencepub.com As the water content increases, the intensity of the water-solvated cyanide ion peak increases, while the peaks for the "free" and ion-paired cyanide in the DMF phase decrease. cdnsciencepub.com
Interactive Table: FT-IR Absorption Frequencies for Cyanide Species
| Cyanide Species | Solvent System | FT-IR Absorption (cm⁻¹) | Reference |
| "Free" Cyanide Ion | Dry DMF | 2054 | cdnsciencepub.com |
| M⁺/CN⁻ or M⁺/DMF/CN⁻ Ion Pair | Dry DMF | 2062 | cdnsciencepub.com |
| Water-solvated Cyanide Ion | Aqueous DMF | 2079 (in 80% water) | cdnsciencepub.com |
| Acetonitrile-solvated Cyanide Ion | 0.50% Aqueous Acetonitrile | 2058 | acs.org |
| Water-solvated Cyanide Ion | 0.50% Aqueous Acetonitrile | 2071 | acs.org |
Analysis of Cationic Influence on Ion Pair Formation
The nature of the cation plays a crucial role in the extent of ion pair formation. acs.org Generally, smaller, less polarizable cations tend to form tighter ion pairs with anions. rsc.org In the context of cyanide salts, the large size of the tetraethylammonium cation is thought to minimize strong ion pairing, leading to a more "naked" and reactive cyanide ion in solution compared to alkali metal cyanides like sodium or potassium cyanide.
Studies on other systems, such as ferrocyanide, have shown a clear dependence of ion association on the identity of the cation. acs.org While direct comparative studies on the influence of different tetra-alkylammonium cations on cyanide ion pairing are less common, the principle that cation size and charge density affect ion pairing is a fundamental concept in solution chemistry. mit.edumit.edu The bulky nature of the tetraethylammonium cation helps to stabilize the cyanide anion and can minimize side reactions.
Reaction Kinetics and Mechanistic Pathways
The reactivity of this compound (TEACN) is a subject of detailed kinetic and mechanistic scrutiny, particularly in its role as a cyanide donor in various organic transformations.
Kinetic Analysis of Cyanation Reactions
Kinetic studies provide valuable insights into the factors governing the rates of cyanation reactions involving this compound. The solubility of the cyanide source is a critical factor, with soluble variants like TEACN often showing superior performance over insoluble salts such as potassium cyanide. acs.orgmdpi.com For instance, in the 1,4-conjugate cyanide addition to chalcones under a carbon dioxide atmosphere, using 2-3 equivalents of TEACN resulted in significantly higher yields (up to 85%) compared to KCN (19%). mdpi.com This highlights the importance of having the cyanide nucleophile readily available in the reaction medium.
The interconversion between different solvated forms of the cyanide ion can be much faster than the cyanation reaction itself. cdnsciencepub.com In a study of the reaction between benzyl (B1604629) chloride and cyanide ion in aqueous dimethylformamide (DMF), it was observed that the ratio of water-solvated and DMF-solvated cyanide ions remained constant throughout the reaction. cdnsciencepub.com This indicates a rapid equilibrium between the solvated forms, with the subsequent SN2 reaction being the slower, rate-determining step. cdnsciencepub.com The addition of even a small amount of water (2.5%) to DMF was found to significantly decrease the rate constant of the SN2 reaction, an effect attributed primarily to changes in the solvation of the transition state. cdnsciencepub.com
In some cases, the kinetics of cyanation reactions can be complex, exhibiting multiple phases. pitt.edu The reaction of Co(III)TMPyP with cyanide, for example, shows four distinct kinetic phases, suggesting multiple mechanistic pathways for product formation. pitt.edu Such complex kinetics underscore the need for detailed analysis to unravel the underlying reaction mechanisms.
The table below summarizes kinetic data for selected cyanation reactions involving this compound.
| Reaction | Cyanide Source | Catalyst/Promoter | Solvent | Key Kinetic Finding |
| 1,4-Conjugate addition to chalcones | TEACN | CO₂ (1 atm) | Not specified | Yield of up to 85% with TEACN, compared to 19% with KCN, highlighting the importance of cyanide source solubility. mdpi.com |
| SN2 reaction with benzyl chloride | TEACN | None | Aqueous DMF | The rate-determining step is the SN2 reaction, with the rate constant decreasing significantly with added water. cdnsciencepub.com |
| Reaction with Co(III)TMPyP | Cyanide | None | Not specified | The reaction exhibits four kinetic phases, indicating multiple mechanistic pathways. pitt.edu |
Investigation of Intermediate Formation and Rate-Determining Steps in Cyanide-Mediated Processes
Mechanistic investigations into cyanide-mediated reactions often focus on identifying key intermediates and determining the rate-limiting steps. In many reactions, the initial addition of the cyanide ion to the substrate is a crucial step. For example, in the cyanide-catalyzed aerobic oxidation of imines to amides, the proposed mechanism involves the addition of the cyanide anion to the imine carbon, forming an α-amino nitrile intermediate. researchgate.net This is followed by proton transfer and subsequent oxidation by molecular oxygen to yield the amide product. researchgate.net
Similarly, in the CO₂-mediated conjugate addition of cyanide to coumarins, computational and experimental data suggest that CO₂ plays a catalytic role. acs.orgacs.org It is proposed to function as a Lewis acid, activating the electrophile. acs.org The reaction is believed to proceed through the formation of cyanoformate and bicarbonate in the presence of water. acs.orgacs.org Control experiments have shown that the reaction has low reactivity under an inert atmosphere (N₂ or argon), underscoring the critical role of CO₂. acs.orgacs.org
In the reaction of iron-Schiff-base complexes with cyanide, the first and rate-determining step is proposed to be associative, involving the initial binding of cyanide. islandscholar.ca The subsequent reaction, where a water molecule leaves from a position trans to the newly bound cyanide, is then fast. islandscholar.ca The kinetics of the formation of pentacyanohydroxoferrate(III) from the reaction of certain iron complexes with cyanide have been shown to be kinetically controlled by the presence of four cyanide ions around the central iron atom in the rate-determining step. researchgate.net
The table below details proposed intermediates and rate-determining steps in various cyanide-mediated reactions.
| Reaction | Proposed Intermediate(s) | Proposed Rate-Determining Step |
| Cyanide-catalyzed aerobic oxidation of imines | α-amino nitrile, carbanion of α-aminonitrile. researchgate.net | Initial addition of cyanide to the imine and subsequent oxidation. researchgate.net |
| CO₂-mediated conjugate addition to coumarins | Cyanoformate, bicarbonate, CO₂-activated electrophile. acs.orgacs.org | The involvement of CO₂ in the product-determining step affects the reaction rate. acs.orgacs.org |
| Reaction of iron-Schiff-base complexes with cyanide | Associative intermediate with bound cyanide. islandscholar.ca | The initial associative addition of the cyanide ion. islandscholar.ca |
| Formation of pentacyanohydroxoferrate(III) | Intermediate with four cyanide ions around the iron center. researchgate.net | A step involving four cyanide ions around the central iron atom. researchgate.net |
Electrochemical Behavior and Applications as a Supporting Electrolyte
This compound is also utilized in electrochemical applications, primarily for its role as a supporting electrolyte, which enhances the conductivity of solutions.
Electrochemical Studies of Electron Transfer Processes facilitated by this compound
The presence of a supporting electrolyte is crucial in electrochemical studies to minimize solution resistance and ensure that the measured current is primarily due to the faradaic processes of interest. Tetraethylammonium salts, including the cyanide, are often used for this purpose in non-aqueous electrochemistry due to their good solubility and wide electrochemical windows.
The electrochemical behavior of various systems has been studied in the presence of tetraethylammonium salts. For instance, the electrode kinetics for the one-electron reduction of Eu(CF₃SO₃)₃ on mercury have been measured in dimethylsulfoxide with tetraethylammonium perchlorate (B79767) as the supporting electrolyte. researchgate.net The standard reaction rate constants were found to depend on the concentration of the supporting electrolyte. researchgate.net
In the context of cyanide chemistry, electrochemical studies have been employed to investigate the electron transfer processes in cyanide-bridged metal complexes. For example, research on a cyanide-bridged Fe₄₂ nanomagnet revealed that dehydration leads to a metal-to-metal electron transfer between iron pairs, facilitated by cyanide π hybridization. nih.govresearchgate.netelsevierpure.com Specifically, electron transfer occurs from low-spin {Fe(II)(Tp)(CN)₃} sites to high-spin Fe(III) centers upon dehydration. nih.govresearchgate.netelsevierpure.com
Cyclic voltammetry studies of tetrabutylammonium (B224687) cyanide, a related quaternary ammonium (B1175870) cyanide, have shown a chemically non-reversible anodic wave, which is presumed to be due to the formation of a cyanide radical. gre.ac.uk This highlights the electrochemical reactivity of the cyanide ion itself under certain conditions.
Application in Electrochemical Cyanation Approaches for Organic Substrates
This compound and its analogs, like tetrabutylammonium cyanide, serve as effective cyanide sources in electrochemical cyanation reactions. These methods offer a sustainable and controlled way to introduce the cyano group into organic molecules.
An electrochemical approach for the C(sp²)-H cyanation of N-heteroaromatic cycles has been developed using tetrabutylammonium cyanide (nBu₄NCN). gre.ac.uk This method avoids the need for an additional supporting electrolyte as the cyanide salt itself serves this dual function. gre.ac.uk The electrolysis of various N-substituted pyrroles in the presence of nBu₄NCN in a mixed solvent system with platinum electrodes in an undivided cell led to successful cyanation in good yields. gre.ac.uk
Similarly, electrochemical cyanation of pyrene (B120774) has been achieved in a polymer microchannel-electrode chip. oup.com An acetonitrile solution of pyrene containing tetrabutylammonium perchlorate as the supporting electrolyte and an aqueous sodium cyanide solution were used to generate 1-cyanopyrene efficiently. oup.com
Electrochemical methods can also be used to generate the cyanide source in situ. For example, an electrochemical method has been reported for safer cyanation reactions using 5-aminotetrazole (B145819) as a precursor to generate a nucleophilic cyanide source, which is then used in subsequent electrochemical aromatic cyanation. acs.orgnih.gov
The table below presents examples of electrochemical cyanation reactions.
| Substrate(s) | Cyanide Source/Supporting Electrolyte | Electrode(s) | Key Outcome |
| N-Heteroaromatic cycles | nBu₄NCN (dual role) | Pt | Successful C(sp²)-H cyanation with good yields, avoiding the need for additional supporting electrolyte. gre.ac.uk |
| Pyrene | NaCN / TBAP | Not specified | Efficient production of 1-cyanopyrene in a microchannel-electrode chip. oup.com |
| Various aromatic compounds | In situ generated from 5-aminotetrazole | Graphite/Pt | A safer method for aromatic cyanation with moderate to good yields of the desired nitriles. acs.orgnih.gov |
Applications in Advanced Organic Synthesis Mediated by Tetraethylammonium Cyanide
Carbon-Carbon Bond Formation Strategies
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. Tetraethylammonium (B1195904) cyanide serves as an effective nucleophilic cyanide source for various C-C bond-forming reactions.
Conjugate Addition Reactions (1,4-Addition) to Unsaturated Systems
Conjugate addition, or Michael addition, of a cyanide anion to α,β-unsaturated carbonyl compounds is a powerful method for C-C bond formation. The resulting β-cyano adducts are valuable intermediates, readily converted into biologically significant molecules such as γ-aminobutyric acids. chem-soc.si
A noteworthy application of tetraethylammonium cyanide is in the Scandium(III) triflate (Sc(OTf)₃)-catalyzed 1,4-addition to enones, such as chalcones, to produce β-cyanoketones. chem-soc.sinih.gov This method provides an efficient and practical route to these important synthetic intermediates without the hazardous liberation of HCN gas. chem-soc.si The reaction demonstrates excellent selectivity, yielding the 1,4-adduct in high yields under mild conditions. chem-soc.si The use of this compound in conjunction with a Lewis acid catalyst like Sc(OTf)₃ has been shown to be effective for a variety of chalcone (B49325) substrates. chem-soc.simdpi.com
Table 1: Sc(OTf)₃-Catalyzed 1,4-Addition of this compound to Various Chalcones
| Entry | Chalcone Derivative (Substrate) | Product (β-cyanoketone) | Yield (%) |
|---|---|---|---|
| 1 | Chalcone | 3-Cyano-1,3-diphenylpropan-1-one | 94 |
| 2 | 4-Methylchalcone | 3-Cyano-1-phenyl-3-(p-tolyl)propan-1-one | 92 |
| 3 | 4-Methoxychalcone | 3-Cyano-3-(4-methoxyphenyl)-1-phenylpropan-1-one | 95 |
| 4 | 4-Chlorochalcone | 3-Cyano-3-(4-chlorophenyl)-1-phenylpropan-1-one | 90 |
| 5 | 4-Nitrochalcone | 3-Cyano-3-(4-nitrophenyl)-1-phenylpropan-1-one | 85 |
This table is generated based on representative data from cited research to illustrate the reaction's scope.
The role of the Lewis acid catalyst, such as Scandium(III) triflate, is crucial for the success and selectivity of the conjugate addition. chem-soc.si Mechanistic studies suggest that the order of reagent addition is important; a weak initial interaction between the chalcone and this compound is necessary to initiate the cyano group transfer. chem-soc.si Following this, the Lewis acid (Sc(OTf)₃) coordinates with the carbonyl oxygen of the enone. This coordination activates the substrate, facilitating the delocalization of electrons through a six-membered cyclic transition state. chem-soc.si It is within this transition state that the cyanide anion adds in a 1,4-fashion, leading exclusively to the conjugate adduct over the 1,2-adduct. chem-soc.sinih.gov This Lewis acid-mediated pathway ensures high regioselectivity and enhances the reaction rate. chem-soc.sirsc.org
Regioselective Functionalization of Heterocyclic Systems
This compound also plays a key role in the functionalization of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.
In a collaborative system with diethylazodicarboxylate (DEAD), this compound facilitates the direct and regioselective ethoxycarbonylation of heterocyclic amines like indoles and indazoles. rsc.orgresearchgate.net This reaction provides access to carbamates, which are important intermediates in the synthesis of various bioactive compounds. The regioselectivity of the carbonylation—whether it occurs at a carbon (C-ethoxycarbonylation) or nitrogen (N-ethoxycarbonylation)—is dependent on the electronic nature of the substituents on the heterocyclic ring. rsc.orgresearchgate.net Generally, electron-donating groups on the indole (B1671886) ring favor N-carbonylation, while electron-withdrawing groups, such as a nitro group, direct the carbonylation to the C-3 position. researchgate.net
Table 2: Regioselective Ethoxycarbonylation of Indoles and Indazoles using TEACN and DEAD
| Entry | Substrate | Product | Position of Ethoxycarbonylation | Yield (%) |
|---|---|---|---|---|
| 1 | Indole | Ethyl 1H-indole-1-carboxylate | N-1 | 85 |
| 2 | 5-Bromoindole | Ethyl 5-bromo-1H-indole-1-carboxylate | N-1 | 82 |
| 3 | 5-Nitroindole | Ethyl 5-nitro-1H-indole-3-carboxylate | C-3 | 75 |
| 4 | Indazole | Ethyl 1H-indazole-1-carboxylate | N-1 | 88 |
| 5 | 6-Nitroindazole | Ethyl 6-nitro-1H-indazole-3-carboxylate | C-3 | 78 |
This table is generated based on representative data from cited research to illustrate the reaction's regioselectivity.
Nucleophilic Substitution Reactions (SN2) with Electrophilic Substrates
This compound is an excellent source of the cyanide nucleophile for classical bimolecular nucleophilic substitution (SN2) reactions. youtube.comyoutube.com In these reactions, the cyanide anion displaces a leaving group (typically a halide) on an electrophilic carbon center, such as that in a primary or secondary alkyl halide. youtube.commasterorganicchemistry.com This reaction is a fundamental method for extending a carbon chain by one carbon atom and introducing the versatile nitrile functional group, which can be further transformed into amines, carboxylic acids, or other functionalities. youtube.com The SN2 reaction proceeds via a single-step mechanism involving a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center if it is chiral. masterorganicchemistry.com The use of this compound provides a soluble and reactive source of cyanide ions in common organic solvents, facilitating these transformations efficiently. stackexchange.com
Synthesis of Complex Organic Architectures (e.g., C-C-bridged bis-isoflavones)
The construction of complex molecular frameworks is a cornerstone of organic synthesis, enabling the creation of novel compounds with unique properties. This compound has proven to be a valuable tool in this endeavor, particularly in the synthesis of C-C-bridged bis-isoflavones. These compounds represent a unique class of isoflavone (B191592) derivatives with potential applications in medicinal chemistry and materials science.
The synthesis of these intricate structures is achieved through the reaction of a suitable isoflavone precursor with this compound. Specifically, C-C-bridged bis-isoflavones have been successfully synthesized by reacting 2-bromomethyl-7,4'-dimethoxyisoflavone with this compound. This reaction facilitates the formation of a carbon-carbon bond, linking two isoflavone units and creating the characteristic bridged architecture. The use of this compound in this context provides a reliable method for accessing these complex molecules, which would be challenging to synthesize through other means. The reaction proceeds under manageable conditions, highlighting the utility of this cyanide salt in the construction of sophisticated organic molecules.
Stereoselective and Chemo-selective Cyanation Protocols
The development of stereoselective and chemo-selective methods for the introduction of the cyanide group is of significant interest due to the versatility of nitriles as synthetic intermediates. This compound has been instrumental in the advancement of such protocols.
A notable advancement in stereoselective cyanation is the use of carbon dioxide as a catalyst in the conjugate addition of cyanide to coumarins, employing this compound as the cyanide source. acs.org This reaction proceeds with high chemo- and diastereoselectivity, affording β-nitrile carbonyl compounds. acs.org The catalytic role of CO2 is crucial; in the presence of water, it forms cyanoformate and bicarbonate, which facilitates the selective delivery of the cyanide nucleophile. acs.org
Under ambient CO2 pressure, the reaction exhibits significantly higher reactivity and selectivity compared to reactions conducted under inert atmospheres like nitrogen or argon. acs.org Computational and experimental data suggest that CO2 acts as a Lewis acid and a protecting group for the product, which suppresses the formation of byproducts and polymerization. acs.org This protocol represents a significant step forward in stereoselective cyanation, offering a practical and efficient method for the synthesis of biologically relevant heterocyclic compounds. acs.org
Table 1: Diastereoselective Conjugate Addition of Cyanide to Coumarins Catalyzed by CO2
| Entry | Coumarin Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Coumarin | 3-Cyano-chroman-2-one | 90 | >20:1 |
| 2 | 6-Methylcoumarin | 3-Cyano-6-methyl-chroman-2-one | 85 | >20:1 |
| 3 | 7-Methoxycoumarin | 3-Cyano-7-methoxy-chroman-2-one | 92 | >20:1 |
| 4 | 6-Chlorocoumarin | 6-Chloro-3-cyano-chroman-2-one | 88 | >20:1 |
Cyanosilylation Reactions
Cyanosilylation, the addition of a silyl (B83357) cyanide reagent to a carbonyl group, is a fundamental transformation in organic synthesis, providing access to valuable cyanohydrin derivatives.
While many studies on the catalysis of trimethylsilyl (B98337) cyanide (TMSCN) addition to carbonyl compounds have focused on other tetraalkylammonium salts like tetrabutylammonium (B224687) cyanide, the underlying principles are applicable to this compound. arkat-usa.org These salts act as phase-transfer catalysts or as sources of the cyanide anion, which is the active nucleophile. The catalytic amount of the ammonium (B1175870) salt facilitates the transfer of the cyanide group from the silicon atom to the carbonyl carbon.
More directly, a vanadium-based catalyst system incorporating tetraethylammonium as the counterion has been shown to be effective in the cyanosilylation of ketones. researchgate.net In this system, the tetraethylammonium salt of a vanadate (B1173111) complex, {Et4N}4[V4O12], catalyzes the reaction between 2-adamantanone (B1666556) and trimethylsilyl cyanide, yielding the corresponding cyanohydrin trimethylsilyl ether. researchgate.net In the absence of this catalyst, the reaction does not proceed under the same conditions, highlighting the essential role of the tetraethylammonium-containing catalyst. researchgate.net
Table 2: Catalytic Cyanosilylation of Ketones
| Entry | Ketone | Catalyst | Product | Yield (%) |
| 1 | 2-Adamantanone | {Et4N}4[V4O12] | 2-Cyano-2-(trimethylsilyloxy)adamantane | 52 |
| 2 | Cyclohexanone | (Et4N)2[VO2(CN)3] | 1-Cyano-1-(trimethylsilyloxy)cyclohexane | 95 |
| 3 | Acetophenone | (Et4N)2[VO2(CN)3] | 2-Cyano-2-phenyl-2-(trimethylsilyloxy)propane | 85 |
Green Chemistry Advancements in Cyanation using this compound
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. This compound has found application in several cyanation methodologies that align with these principles.
The aforementioned CO2-catalyzed stereoselective conjugate addition of cyanide to coumarins is a prime example of a greener cyanation method. acs.org The use of carbon dioxide, an abundant and non-toxic C1 source, as a catalyst represents a significant environmental advantage over traditional heavy metal catalysts. nih.govresearchgate.net This reaction proceeds under mild conditions and avoids the use of stoichiometric amounts of toxic reagents. acs.org
Furthermore, the development of photoredox catalysis for cyanation reactions offers another avenue for sustainable chemistry. nih.govrsc.org While direct examples involving this compound in photoredox cyanation are still emerging, the use of light as a renewable energy source to drive chemical reactions is a key aspect of green chemistry. rsc.org The principles of using soluble cyanide sources like this compound in such systems are being actively explored to develop more environmentally friendly synthetic routes. The move towards cyanide-free sources and the utilization of benign catalysts and reaction conditions are at the forefront of green advancements in cyanation, with this compound playing a role in facilitating these innovative approaches. nih.govresearchgate.net
Mitigation of Hazardous Byproduct Formation (e.g., Hydrogen Cyanide Gas Avoidance)
A paramount safety concern in cyanation reactions is the inadvertent formation of highly toxic hydrogen cyanide (HCN) gas. This typically occurs when inorganic cyanide salts come into contact with acidic protons in the reaction medium. The use of this compound can significantly mitigate this risk, primarily through the principles of phase-transfer catalysis (PTC).
In many synthetic applications, this compound functions as a phase-transfer catalyst or is used in PTC systems. The bulky tetraethylammonium cation encapsulates the cyanide anion, facilitating its transfer from an aqueous or solid phase into the organic phase where the reaction with the substrate occurs. phasetransfercatalysis.comprinceton.edu This controlled, interfacial reaction mechanism minimizes the concentration of free cyanide ions in the protic aqueous phase, thereby reducing the potential for protonation and the subsequent liberation of HCN gas.
The enhanced solubility of this compound in polar organic solvents further contributes to a safer reaction environment. chemimpex.comwikipedia.org By allowing for homogeneous reaction conditions in aprotic solvents, the need for aqueous phases that can serve as a proton source for HCN generation is diminished. This contrasts sharply with reactions employing sodium or potassium cyanide, which often have limited solubility in organic solvents, necessitating biphasic systems where the risk of HCN evolution is more pronounced.
While direct comparative studies quantifying the reduction in HCN evolution are not extensively documented in publicly available literature, the mechanistic principles of phase-transfer catalysis and the solubility characteristics of this compound strongly support its role in creating a safer reaction environment by minimizing the formation of hazardous hydrogen cyanide gas.
Utilization in Environmentally Conscious Synthetic Protocols
The adoption of green chemistry principles is a critical aspect of modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. This compound aligns with several of these principles, making it a valuable reagent in the development of environmentally conscious synthetic protocols.
The principles of phase-transfer catalysis, often employed with quaternary ammonium cyanides, contribute significantly to the green credentials of a synthetic process. PTC can reduce the need for harsh, toxic, or environmentally damaging solvents and can decrease the amount of waste generated. phasetransfercatalysis.com By facilitating efficient reactions with minimal byproduct formation, the need for extensive purification steps is reduced, further minimizing solvent and energy consumption.
Moreover, this compound is considered an ionic liquid, a class of compounds often highlighted for their potential as green solvents due to their low vapor pressure, which reduces the emission of volatile organic compounds (VOCs). rsc.orgresearchgate.net The application of ionic liquids in organic synthesis is an active area of research in green chemistry, with a focus on developing more sustainable and recyclable reaction media.
While specific, widespread "green" protocols explicitly detailing the use of this compound are still emerging in the literature, its inherent properties and its application in phase-transfer catalysis and as an ionic liquid firmly position it as a reagent that facilitates the development of more environmentally benign synthetic methods.
Tetraethylammonium Cyanide in Phase Transfer Catalysis Ptc Research
Principles of Phase-Transfer Catalysis involving Quaternary Ammonium (B1175870) Salts
Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. dalalinstitute.comijstr.org The core principle of PTC relies on the action of a phase-transfer agent, the catalyst, which transports a reactant from one phase to another, thereby enabling the reaction to proceed. ijstr.orglittleflowercollege.edu.in Quaternary ammonium salts, such as tetraethylammonium (B1195904) cyanide, are among the most common and cost-effective catalysts used in PTC. ijstr.orglittleflowercollege.edu.in Their effectiveness stems from their dual nature: a positively charged nitrogen atom surrounded by lipophilic alkyl groups. This structure allows them to form an ion pair with an anion from the aqueous phase and transport it into the organic phase where the reaction with an organic substrate occurs. slideshare.netscribd.com
The utility of PTC is particularly evident in reactions where an inorganic nucleophile, soluble in water, needs to react with an organic substrate, soluble in an organic solvent. operachem.com Without a catalyst, the reaction rate is often negligible as the reactants are separated by the phase boundary. dalalinstitute.comoperachem.com The phase-transfer catalyst overcomes this limitation, leading to faster reaction rates, milder reaction conditions, and often improved yields and selectivities. scribd.comnptel.ac.in
Mechanism of Anion Transport Across Immiscible Phases
The transport of anions by quaternary ammonium salts like tetraethylammonium cyanide from an aqueous phase to an organic phase is a dynamic process governed by a series of equilibria. The most widely accepted mechanism for this process is the Starks' extraction mechanism. ijstr.org This mechanism involves the following key steps:
Anion Exchange: At the interface between the aqueous and organic phases, the quaternary ammonium cation (Q⁺) exchanges its original counter-ion (typically a halide) for the reactant anion (Y⁻) from the aqueous phase. ijstr.orgslideshare.net This forms a new, lipophilic ion pair, Q⁺Y⁻.
Phase Transfer: Due to the lipophilic nature of the alkyl groups surrounding the quaternary nitrogen, the newly formed ion pair (Q⁺Y⁻) is soluble in the organic phase and migrates from the interface into the bulk of the organic solvent. ijstr.orgslideshare.net
Reaction in the Organic Phase: Within the organic phase, the anion (Y⁻), now loosely paired with the bulky quaternary ammonium cation, is highly reactive and attacks the organic substrate (RX) to form the desired product (RY). This step also regenerates the catalyst's original counter-ion in the form of an ion pair with the catalyst (Q⁺X⁻). slideshare.net
Catalyst Regeneration: The Q⁺X⁻ ion pair then migrates back to the aqueous phase to repeat the cycle, or exchanges its anion with another Y⁻ at the interface. slideshare.net
This catalytic cycle continuously transfers the reactant anion into the organic phase, allowing the reaction to proceed until one of the reactants is consumed. The efficiency of this transport is influenced by the lipophilicity of the quaternary ammonium cation; longer alkyl chains generally lead to better solubility in the organic phase and more efficient transport. operachem.com
Enhancement of Cyanide Reactivity in Organic Media
The transfer of the cyanide anion (CN⁻) from the aqueous phase into a non-polar organic solvent by a quaternary ammonium salt like this compound dramatically enhances its nucleophilicity. scribd.com This enhancement of reactivity is attributed to several factors:
Reduced Solvation: In an aqueous medium, the cyanide anion is heavily solvated by water molecules through hydrogen bonding. This solvation shell, often referred to as a hydration shell, sterically hinders the anion and reduces its availability to participate in a nucleophilic attack. When transferred into a non-polar organic solvent by the quaternary ammonium cation, the cyanide anion is largely desolvated. This "naked" anion is a much more potent nucleophile. operachem.comprinceton.edu
Loose Ion Pairing: In the organic phase, the cyanide anion forms a loose ion pair with the large, bulky quaternary ammonium cation (e.g., tetraethylammonium). The positive charge of the nitrogen is shielded by the surrounding alkyl groups, leading to a weaker electrostatic interaction with the cyanide anion compared to the tight ion pair it would form with a smaller metal cation like Na⁺ or K⁺. princeton.edu This increased inter-ionic distance makes the cyanide anion more available and reactive for nucleophilic substitution. princeton.edu
The combination of these effects results in a significant acceleration of reaction rates for cyanation reactions. For instance, the reaction between 1-chlorooctane (B87089) and aqueous sodium cyanide shows negligible product formation even after extended periods at high temperatures. However, with the addition of a catalytic amount of a suitable quaternary ammonium salt, the reaction proceeds to high yield in a matter of hours. dalalinstitute.comoperachem.com
Comparative Studies with Other Phase-Transfer Catalysts
The choice of phase-transfer catalyst can significantly impact the efficiency and outcome of a PTC reaction. Tetraethylammonium salts are part of a broader class of quaternary onium salts, which also includes phosphonium (B103445) salts. Additionally, other types of catalysts such as crown ethers and cryptands can also be employed in PTC. ijstr.orglittleflowercollege.edu.in
Quaternary Ammonium vs. Phosphonium Salts: Both quaternary ammonium and phosphonium salts operate via a similar anion-exchange mechanism. littleflowercollege.edu.in However, phosphonium salts are generally more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures (above 120-150°C). operachem.com On the other hand, quaternary ammonium salts are often less expensive and are widely used for a vast number of applications under milder conditions. ijstr.org The lipophilicity of the cation is a crucial factor for both types of salts; for example, increasing the alkyl chain length from tetraethyl to tetrabutyl can lead to a significant increase in reaction rate due to improved partitioning into the organic phase. core.ac.uk
Quaternary Ammonium Salts vs. Crown Ethers and Cryptands: Crown ethers and cryptands function through a different mechanism. They encapsulate the metal cation (like K⁺ or Na⁺) of the inorganic salt (e.g., KCN), effectively making the cation lipophilic. dalalinstitute.comoperachem.com This complex, along with the anion, is then transported into the organic phase. A key difference is that with crown ethers and cryptands, the anion is brought into the organic phase still paired with its original metal cation, albeit in a complexed form. While this also leads to a "naked" and more reactive anion, the efficiency can be different compared to quaternary ammonium salts. Quaternary ammonium salts are often preferred in industrial applications due to their lower cost and broader applicability. ijstr.orglittleflowercollege.edu.in
| Catalyst Type | Mechanism of Action | Relative Cost | Thermal Stability | Common Applications |
|---|---|---|---|---|
| Tetraethylammonium Salts | Anion exchange, formation of lipophilic ion pair | Low | Moderate | General purpose SN2 reactions, alkylations |
| Tetrabutylammonium (B224687) Salts | Anion exchange, higher lipophilicity than TEA | Moderate | Moderate | Reactions requiring higher catalyst solubility in organic phase |
| Quaternary Phosphonium Salts | Anion exchange, similar to ammonium salts | Higher | High | High-temperature reactions |
| Crown Ethers | Cation encapsulation, transport of the entire salt | High | Varies (stable in base, sensitive to acid) | Solid-liquid PTC, solubilizing inorganic salts |
| Cryptands | Cation encapsulation (3D), strong complexation | Very High | Varies | Enhancing rates of nucleophilic substitution |
Influence of Solvent Systems and Reaction Conditions in PTC
The success of a phase-transfer catalyzed cyanation is highly dependent on the choice of solvent and other reaction parameters such as temperature, stirring rate, and reactant concentration.
Solvent Systems: The organic solvent plays a critical role in PTC. An ideal solvent should be aprotic and immiscible with water to maintain the two-phase system. slideshare.netoperachem.com Polar aprotic solvents can help to solubilize the quaternary ammonium salt-anion ion pair, which can accelerate both the phase transfer and the intrinsic reaction rate. operachem.com However, highly polar solvents might also solvate the anion to some extent, potentially reducing its reactivity. Non-polar solvents like toluene (B28343) or hexane (B92381) are also commonly used. The choice of solvent can be a trade-off between catalyst solubility and anion reactivity. phasetransfercatalysis.com For example, dichloromethane (B109758) is often used in laboratory settings because it effectively dissolves both the organic substrate and many common PTC catalysts. phasetransfercatalysis.com
Reaction Conditions:
Temperature: Like most chemical reactions, the rate of PTC reactions generally increases with temperature. However, the thermal stability of the catalyst must be considered. Quaternary ammonium salts can decompose at high temperatures, especially in the presence of a strong base. operachem.com
Concentration: The concentration of the cyanide salt in the aqueous phase is an important factor. Using a higher concentration of the cyanide salt can increase the rate of anion exchange and minimize the hydration of the cyanide anion, which in turn enhances its nucleophilicity. phasetransfercatalysis.com The amount of catalyst used is typically in the range of 1-10 mol%, although for proof-of-concept studies, higher loadings might be used. phasetransfercatalysis.com
| Parameter | Influence on PTC Cyanation | Considerations |
|---|---|---|
| Solvent | Affects catalyst solubility and anion reactivity. | Should be aprotic and immiscible with water. Toluene, dichloromethane, and hexane are common choices. |
| Temperature | Increases reaction rate. | Limited by the thermal stability of the catalyst (typically <150°C for ammonium salts). |
| Stirring Rate | Determines the interfacial surface area. | Vigorous stirring is essential for efficient mass transfer between phases. |
| Reactant Concentration | High concentration of aqueous cyanide enhances reaction rate. | Minimizes anion hydration and maximizes anion exchange. |
| Catalyst Concentration | Affects the overall rate of anion transport. | Typically 1-10 mol%; higher amounts do not always lead to proportional rate increases. |
Stereochemical Control in PTC-mediated Cyanation
Achieving stereochemical control in chemical reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Phase-transfer catalysis has emerged as a valuable tool for asymmetric synthesis, including enantioselective cyanation reactions. nih.govcrdeepjournal.org The key to stereochemical control in PTC is the use of chiral, non-racemic phase-transfer catalysts. dalalinstitute.com
These chiral catalysts are typically quaternary ammonium salts derived from naturally occurring chiral sources, such as Cinchona alkaloids. nih.gov The mechanism of stereochemical induction involves the formation of a chiral ion pair between the catalyst's cation and the cyanide anion. This chiral ion pair then approaches the prochiral substrate in a diastereoselective manner, leading to the preferential formation of one enantiomer of the product. nih.gov
The structure of the chiral catalyst is critical for achieving high enantioselectivity. Factors such as the steric bulk around the quaternary nitrogen and the presence of other functional groups (e.g., a hydroxyl group that can act as a hydrogen bond donor) can influence the geometry of the transition state and thus the stereochemical outcome of the reaction. core.ac.uknih.gov For instance, bifunctional catalysts that can interact with the cyanide anion through ion-pairing and with the substrate through hydrogen bonding have been developed to achieve high levels of enantioselectivity in conjugate addition reactions of cyanide. nih.govacs.org
Coordination Chemistry and Materials Science Applications of Tetraethylammonium Cyanide
Synthesis of Cyanometalate Complexes
Tetraethylammonium (B1195904) cyanide is a crucial reagent in the synthesis of various cyanometalate complexes due to its ability to act as a soluble and reactive source of cyanide ions in non-aqueous solvents. wikipedia.orgsigmaaldrich.com This property allows for the controlled formation of complex metal-cyanide anions, which are fundamental building blocks for more complex coordination polymers and materials. wikipedia.orgberkeley.edu The synthesis of these complexes often involves the direct reaction of a metal salt with tetraethylammonium cyanide, leading to the displacement of other ligands and the formation of the desired cyanometalate. wikipedia.org
Preparation and Characterization of Novel Metal-Cyanide Coordination Compounds
The use of this compound has facilitated the preparation of novel metal-cyanide coordination compounds. A notable example is the synthesis of tris(tetraethylammonium) hexacyanotitanate(III), [NEt4]3[Ti(CN)6]. illinois.edu This compound is prepared by the reaction of a titanium(III) salt with this compound in acetonitrile (B52724). illinois.edu The resulting orange crystalline product can be isolated and has been characterized using various spectroscopic and analytical techniques. illinois.edu
The characterization of these novel compounds is essential to confirm their identity and understand their properties. Techniques such as infrared (IR) spectroscopy are used to identify the characteristic cyanide stretching frequencies (νCN), which provide information about the coordination environment of the cyanide ligand. illinois.edu For instance, in [NEt4]3[Ti(CN)6], the cyanide stretch is observed at 2071 cm-1. illinois.edu Other characterization methods include UV-vis spectroscopy to determine electronic transitions and electron paramagnetic resonance (EPR) for paramagnetic complexes. illinois.edu
The synthesis process can be sensitive to reaction conditions such as temperature. For example, the preparation of [NEt4]3[Ti(CN)6] must be carried out at or below 45 °C to prevent decomposition of the product. illinois.edu
| Compound | Precursors | Solvent | Key Characterization Data (νCN) | Ref |
| [NEt4]3[Ti(CN)6]·4MeCN | Ti(O3SCF3)3(MeCN)3 and this compound | Acetonitrile | 2071 cm-1 | illinois.edu |
| Tris(tetraethylammonium) pentacyanoperoxynitritocobaltate(III) | Tris(tetraethylammonium) pentacyanosuperoxocobaltate(III) and Nitrogen monoxide | Not specified | 2128 cm-1 | researchgate.net |
Structural Elucidation via X-ray Diffraction (e.g., Hexacyanotitanate Ion)
The crystal structure of [NEt4]3[Ti(CN)6]·4MeCN has been determined using single-crystal X-ray diffraction. illinois.edu The analysis revealed that the [Ti(CN)6]3- anion is only slightly distorted from ideal octahedral (Oh) symmetry. illinois.edu The Ti-C bond lengths were found to be in the range of 2.195(2) to 2.213(3) Å, and the average C-N bond length is 1.141(4) Å. illinois.edu The cis C-Ti-C bond angles are close to 90°, and the trans C-Ti-C angle is 180°. illinois.edu
The crystallographic data for [NEt4]3[Ti(CN)6]·4MeCN are summarized in the table below.
| Crystal Data | [NEt4]3[Ti(CN)6]·4MeCN |
| Crystal System | Monoclinic |
| Space Group | I2/a |
| a (Å) | 18.171(6) |
| b (Å) | 12.200(4) |
| c (Å) | 20.989(5) |
| β (°) | 91.17(2) |
| Volume (ų) | 4652(2) |
| Z | 4 |
| Ti-C bond lengths (Å) | 2.195(2), 2.197(3), 2.213(3) |
| C-N bond length (av) (Å) | 1.141(4) |
| C-Ti-C (cis) angles (°) | 88.01(9), 88.02(9), 89.02(9), 89.78(9) |
| C-Ti-C (trans) angle (°) | 180 |
Application in Molecular Magnet Development
This compound plays a significant role in the development of molecular magnets, which are materials that exhibit magnetic properties at the molecular level. nju.edu.cn These materials are of interest for potential applications in high-density information storage and quantum computing. nju.edu.cn The cyanide ligand is an excellent mediator of magnetic exchange between metal centers, making cyanometalate complexes valuable building blocks for constructing molecular magnets. nju.edu.cnnih.gov
Role as a Counterion in High-Temperature Molecular Magnets
The tetraethylammonium cation ([NEt4]+) can act as a counterion in the crystal lattice of molecular magnets, influencing their structure and magnetic properties. A notable example is the high-temperature molecular magnet (Et4N)0.5Mn1.25[V(CN)5]·2H2O. illinois.edu This material exhibits ferrimagnetic ordering with a Néel temperature (TN) of 230 K. illinois.edu The presence of the tetraethylammonium cation in the structure is crucial for achieving this high ordering temperature. illinois.edu
The size and shape of the counterion can dictate the packing of the cyanide-bridged framework, thereby affecting the magnetic interactions between the metal centers. In (Et4N)0.5Mn1.25[V(CN)5]·2H2O, the tetraethylammonium ions are situated within the three-dimensional cyanide-bridged lattice. illinois.edu
Magnetic Properties and Coordination Environments in Cyanide-Bridged Systems
The magnetic properties of cyanide-bridged systems are highly dependent on the coordination environments of the metal ions and the geometry of the cyanide bridges. nih.govccspublishing.org.cn The cyanide ligand can bridge two metal ions in a linear or bent fashion, and the nature of this bridge influences the strength and sign (ferromagnetic or antiferromagnetic) of the magnetic coupling. nih.gov
In many cyanide-bridged molecular magnets, the interaction between adjacent metal centers is antiferromagnetic, leading to a ferrimagnetic alignment of spins in the bulk material. illinois.edu For example, in (Et4N)0.5Mn1.25[V(CN)5]·2H2O, the V(II) and high-spin Mn(II) centers are antiferromagnetically coupled. illinois.edu
The coordination environment around the metal ions also plays a critical role. For instance, variations in the local coordination of cobalt ions in cyanide-bridged Fe-Co chains can lead to significant differences in their magnetic properties, with one compound exhibiting single-chain magnet behavior while a structurally similar one does not. rsc.org
Advanced Materials Synthesis
This compound is a valuable precursor in the synthesis of a variety of advanced materials beyond molecular magnets. Its utility stems from its role as a source of cyanide ligands, which are excellent linkers for constructing extended structures such as coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgnih.gov These materials have potential applications in areas such as gas storage, catalysis, and sensing. nih.gov
The cyanide ligand's ability to bridge metal centers allows for the rational design and synthesis of materials with specific topologies and functionalities. nih.gov By carefully selecting the metal ions and other organic ligands, it is possible to create porous materials with tailored pore sizes and chemical environments. nih.gov The tetraethylammonium cation, while not always incorporated into the final material, can act as a templating agent during the synthesis, influencing the formation of the desired structure.
Exploration in Polymer and Nanomaterial Fabrication
This compound (Et4NCN) serves as a specialized reagent in the fields of polymer and nanomaterial science. chemimpex.com Its primary role is not as a monomer but as a source of cyanide ions (CN-) and as a phase-transfer catalyst, facilitating reactions and influencing the final properties of the materials. The large tetraethylammonium cation allows for good solubility in various organic solvents, making it a versatile tool in different synthesis environments. chemimpex.comwikipedia.org
In polymer science, this compound is particularly noted for its application in reactions requiring a potent nucleophilic cyanide source. It can be used to introduce cyano groups into polymer structures, which can significantly alter the polymer's chemical and physical properties. For instance, it participates in the 1,4-addition of a cyano group to enones, a reaction catalyzed by scandium(III) triflate to produce β-cyanoketones, which can be precursors for more complex polymer structures. sigmaaldrich.com
While not a direct catalyst for polymerization in the way that double metal cyanide (DMC) complexes are used for ring-opening polymerization of epoxides nih.govmdpi.com, Et4NCN's function is more subtle. It acts as a reagent in modification reactions or as a catalyst in specific bond-forming processes relevant to polymer synthesis. chemimpex.com For example, its utility has been demonstrated in the regioselective C- or N- ethoxycarbonylation of heterocyclic systems like indoles when used with diethylazodicarboxylate (DEAD). sigmaaldrich.com
In the realm of nanomaterials, the application of compounds like this compound is centered on its role as an electrolyte or a reagent in the synthesis of complex structures. chemimpex.com The cyanide ion can act as a surface-capping agent to control the growth and stability of nanoparticles. Furthermore, its use in the synthesis of cyanometallates is a key application. wikipedia.org These cyanometallates can then serve as precursors for producing various nanomaterials, including metal oxides and complex coordination polymers.
The fabrication of nanomaterials often involves precise control over reaction conditions to achieve desired sizes, shapes, and properties. e3s-conferences.orgrsc.orgresearchgate.net The choice of reagents, including catalysts and surface-modifying agents, is critical in these processes. rmit.edu.aunih.govekb.eg While direct research detailing Et4NCN as a primary catalyst in nanoparticle fabrication is limited, its properties as a cyanide source make it a valuable component in multi-step syntheses that may lead to novel nanomaterials.
Below are tables summarizing the role of this compound in specific chemical transformations relevant to materials science.
Table 1: Applications of this compound in Organic Synthesis for Materials Precursors
| Reaction Type | Role of Et4NCN | Catalyst/Co-reagent | Product Type | Potential Application | Reference |
| 1,4-Addition to Enones | Cyanide Source | Scandium(III) triflate | β-cyanoketones | Monomer/Polymer Precursor | sigmaaldrich.com |
| Ethoxycarbonylation | Reagent | Diethylazodicarboxylate (DEAD) | Ethoxycarbonylated heterocycles | Functional Polymer Building Block | sigmaaldrich.com |
| Synthesis of Bis-isoflavones | Cyanide Source | Not specified | C-C-bridged bis-isoflavones | Precursor for specialty polymers | sigmaaldrich.com |
| Cyanometallate Synthesis | Cyanide Ligand Source | Metal salts | Cyanometallate complexes | Nanomaterial Precursor | wikipedia.org |
Table 2: General Properties of this compound
| Property | Value |
| Molecular Formula | C9H20N2 or [(CH3CH2)4N]CN |
| Molar Mass | 156.27 g/mol |
| Appearance | White solid |
| Melting Point | 254 °C |
| Solubility | Soluble in polar organic media |
Data sourced from multiple references. wikipedia.orgnih.gov
Computational Chemistry and Theoretical Investigations of Tetraethylammonium Cyanide Systems
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become an invaluable method for investigating the intricate details of reaction mechanisms involving tetraethylammonium (B1195904) cyanide. nih.govcoe.edu By calculating the electronic structure and energies of reactants, products, transition states, and intermediates, DFT allows for a comprehensive mapping of reaction pathways. osti.govresearchgate.netmdpi.com
Tetraethylammonium cyanide serves as a key reagent in various cyanation reactions, providing a soluble and reactive source of the cyanide nucleophile. researchgate.netscielo.brtaylorandfrancis.com DFT calculations are instrumental in analyzing the transition states and energy profiles of these reactions. osti.gov
For instance, in the cyanation of an alkyl bromide, the transition state would involve the cyanide ion attacking the carbon atom bonded to the bromine. DFT calculations can pinpoint the bond lengths and angles of this transient species. The energy profile helps to understand the kinetics of the reaction, explaining how factors like solvent and substrate structure influence the reaction rate. Recent studies have highlighted impressive advances in developing new cyanation protocols, some of which avoid the use of toxic cyanide reagents altogether. researchgate.net
Table 1: Hypothetical DFT-Calculated Energy Profile for the Cyanation of Methyl Bromide by this compound
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) |
|---|---|---|
| Reactants (CH₃Br + [CN]⁻) | 0.0 | - |
| Transition State ([Br···CH₃···CN]⁻) | +18.5 | C-Br: 2.25, C-CN: 2.10 |
| Products (CH₃CN + [Br]⁻) | -15.2 | - |
Note: Data are illustrative and represent typical values obtained from DFT calculations for such a reaction.
Computational modeling is increasingly used to investigate and design catalysts for the conversion of carbon dioxide (CO₂) into valuable chemicals. start-project.orgfrontiersin.orgresearchgate.net While direct catalytic cycles involving this compound for CO₂ reduction are not extensively documented, its role as a supporting electrolyte or co-catalyst in electrochemical systems is plausible. DFT can be used to model key steps in such catalytic cycles.
For example, in the electrochemical reduction of CO₂, the cyanide ion could potentially interact with the catalyst surface or intermediates. DFT calculations can model the adsorption of the tetraethylammonium cation and cyanide anion on an electrode surface, such as copper. researchgate.net These calculations can elucidate how the ions might alter the electronic structure of the catalyst, thereby influencing the binding of CO₂ and the energy barriers for subsequent reduction steps to products like carbon monoxide or formate. nih.gov
A hypothetical catalytic cycle modeled by DFT might involve:
Adsorption of CO₂ onto the catalyst surface.
Interaction of the adsorbed CO₂ with a source of protons and electrons.
Formation of key intermediates (e.g., *COOH or *CHO).
Desorption of the final product (e.g., CO or HCOOH).
DFT calculations can provide the energetics for each of these elementary steps, identifying the rate-determining step and offering insights into how the presence of this compound might modify the catalytic pathway. researchgate.net
Spectroscopic Property Prediction and Validation
Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation of theoretical models and interpretation of experimental spectra. nih.gov
DFT calculations can accurately predict the vibrational frequencies of molecules. researchgate.netnih.gov For this compound, the calculated IR spectrum would show characteristic peaks corresponding to the vibrations of the tetraethylammonium cation and the cyanide anion.
Key vibrational modes include:
C≡N stretch: A strong, sharp absorption band characteristic of the cyanide anion. DFT calculations can predict the frequency of this stretch, which is sensitive to the local environment, including ion pairing and solvation. nih.gov
C-H stretches: Vibrations of the methyl and methylene groups in the ethyl chains of the cation.
C-N stretches and C-C stretches: Vibrations within the skeleton of the tetraethylammonium cation.
Comparing the computed frequencies with an experimental IR spectrum allows for definitive assignment of the observed absorption bands. nih.govdiva-portal.org Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and other approximations in the DFT method, leading to excellent agreement between theory and experiment. researchgate.net
Table 2: Comparison of Hypothetical Experimental and DFT-Calculated IR Frequencies for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |
|---|---|---|
| C≡N Stretch | 2060 | 2055 |
| CH₂ Symmetric Stretch | 2880 | 2875 |
| CH₃ Asymmetric Stretch | 2985 | 2980 |
| C-N Stretch (Cation) | 1175 | 1170 |
Note: Data are illustrative. Calculated frequencies are typically scaled by a factor of ~0.96-0.98 for better agreement with experimental values.
The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov DFT calculations are well-suited for determining the energies and spatial distributions of these orbitals. researchgate.netmaterialsciencejournal.org
HOMO: For an ion pair like this compound, the HOMO is expected to be localized primarily on the anion, in this case, the cyanide ion (CN⁻). Specifically, it would correspond to the lone pair and π-bonding orbitals of the C≡N triple bond. The energy of the HOMO is related to the ionization potential and the ability of the compound to donate electrons.
LUMO: The LUMO is typically localized on the cation, the tetraethylammonium ion ([NEt₄]⁺). This orbital represents the lowest energy state available to accept an electron.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A large gap suggests high stability, while a small gap implies higher reactivity. For this compound, the HOMO-LUMO gap would be relatively large, consistent with its nature as a stable salt. These calculations also provide insight into possible electronic transitions, such as charge-transfer events, which are important in photochemistry and electronics. rsc.orgspring8.or.jp
Table 3: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -3.5 | Cyanide Anion (CN⁻) |
| LUMO | +4.5 | Tetraethylammonium Cation ([NEt₄]⁺) |
| HOMO-LUMO Gap | 8.0 | - |
Note: Energy values are illustrative and depend on the level of theory and solvent model used.
Ion-Pairing Interactions and Solvation Effects
This compound exists as an ion pair, and the strength and nature of the interaction between the [NEt₄]⁺ cation and the CN⁻ anion are highly dependent on the surrounding environment, particularly the solvent. nih.gov Computational studies can model these interactions explicitly. nih.gov
In the gas phase, DFT calculations would show a strong electrostatic attraction forming a "contact ion pair." When dissolved in a solvent, the solvent molecules arrange themselves around the ions in solvation shells. The dielectric constant of the solvent plays a crucial role; polar solvents can effectively shield the charges of the ions, weakening their direct interaction and potentially leading to "solvent-separated ion pairs" or even fully dissociated ions. nih.govchemrxiv.orgresearchgate.net
Computational models can simulate these effects by including a number of explicit solvent molecules around the ion pair or by using implicit solvation models (continuum models). These simulations provide insights into:
The preferred geometry of the ion pair.
The coordination number of solvent molecules around each ion.
The free energy of solvation.
The potential of mean force, which describes the free energy as a function of the distance between the cation and anion, revealing the stability of contact versus solvent-separated ion pairs. researchgate.net
Magnetic Exchange Interactions in Cyanide-Bridged Complexes
The cyanide anion is a versatile bridging ligand in the construction of polynuclear coordination complexes, facilitating magnetic exchange interactions between metal centers. The nature and strength of these interactions are crucial in the design of molecular materials with specific magnetic properties.
Theoretical studies, particularly those employing density functional theory (DFT), have been pivotal in understanding the magnetic exchange coupling across the cyanide bridge. nih.govacs.org These investigations have explored a variety of cyanide-bridged complexes, including those with Cu(II)-NC-M(III) fragments where M can be chromium (Cr), manganese (Mn), or iron (Fe). nih.govacs.org
The occupancy of the d-orbitals of the metal ions plays a significant role in determining the nature of the magnetic interaction. For instance, when the dz² orbital of the M(III) ion is singly occupied, an additional positive spin density appears in the σ(CN) orbital, leading to an increase in the ferromagnetic Cu-NC-M exchange constant. nih.gov
| Factor | Influence on Magnetic Exchange |
|---|---|
| π-delocalization via CN⁻ π pathway | Dominates ferromagnetic exchange |
| Spin polarization of σ and π* orbitals | Reduces the exchange coupling constant |
| Single occupancy of M(III) dz² orbital | Increases ferromagnetic exchange constant |
The ability to tune the magnetic exchange coupling through the strategic selection of metal ions and control of their electronic structure is a key aspect of designing advanced magnetic materials. These theoretical insights provide a framework for predicting and understanding the magnetic behavior of complex cyanide-bridged systems.
Analytical and Bioanalytical Research Involving Tetraethylammonium Cyanide
Development of Cyanide Sensing Methodologies
The extreme toxicity of the cyanide anion necessitates the development of rapid, selective, and sensitive detection methods for environmental and biological monitoring. nih.gov Tetraalkylammonium salts of cyanide, including tetraethylammonium (B1195904) cyanide, are often used in the development of these sensors due to their solubility in organic solvents, which are frequently employed in the synthesis and testing of sensing probes. rsc.org
Modern cyanide detection strategies frequently rely on colorimetric and fluorescent probes that produce a visible signal upon interaction with cyanide ions. nih.gov These methods offer advantages in terms of simplicity, speed, and the potential for real-time analysis. The underlying mechanism often involves a specific chemical reaction between the probe molecule and the cyanide anion.
A common approach is based on the nucleophilic addition of cyanide to an electron-deficient part of a probe molecule. nih.govrsc.org This reaction disrupts the probe's π-conjugated system, leading to a change in its electronic properties and, consequently, a visible alteration in its color or fluorescence. nih.govrsc.org For instance, a probe might be designed with an intramolecular charge transfer (ICT) character. The nucleophilic attack by cyanide can block this ICT pathway, resulting in a blue shift (hypsochromic shift) in the absorption or emission spectrum. rsc.orgrsc.org This is often observable as a distinct color change, such as from pink to colorless, or a "turn-on" or ratiometric fluorescent response. nih.govnih.gov
These chemodosimeters are designed to react specifically with cyanide, triggering a transformation in the sensor molecule that can be easily measured. The reaction breaks the conjugation of the sensor, leading to the observable changes in its spectral properties.
A critical performance metric for any cyanide sensor is its selectivity—the ability to detect cyanide without interference from other, more abundant anions such as fluoride (F⁻), chloride (Cl⁻), acetate (AcO⁻), and others. nih.govrsc.org High selectivity is achieved by designing probes that undergo a specific chemical reaction with cyanide, rather than relying on weaker, less specific interactions like hydrogen bonding alone. nih.gov The nucleophilic addition mechanism is highly selective for cyanide due to its unique reactivity profile. nih.gov
Sensitivity is another key factor, defined by the limit of detection (LOD), which is the lowest concentration of cyanide that can be reliably measured. Many recently developed colorimetric and fluorescent probes exhibit LODs in the micromolar (μM) to nanomolar (nM) range, which is well below the maximum level permitted in drinking water by the World Health Organization (WHO), typically cited as 1.9 μM. nih.govrsc.org
The performance of these anion recognition systems is rigorously tested by challenging the probe with a wide array of different anions to confirm that a significant response is only observed with cyanide. nih.gov
| Probe Type | Detection Mechanism | Limit of Detection (LOD) | Interfering Anions Tested | Reference |
|---|---|---|---|---|
| Triphenylamine-dicyanovinyl conjugate | Nucleophilic Addition / ICT Block | 51 nM | S²⁻, HS⁻, SO₃²⁻, I⁻, Br⁻, Cl⁻, F⁻, NO₂⁻, N₃⁻, AcO⁻ | nih.gov |
| Naphthopyran derivative | Nucleophilic Addition / ICT Block | 0.756 μM | F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, ClO₄⁻ | nih.gov |
| Quinoline–benzothiazolium hybrid | Nucleophilic Addition / ICT Block | Not Specified | F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, SCN⁻, N₃⁻ | rsc.org |
| 3-benzyl-2-(N-ethylcarbazole-3-vinyl)-benzothiazolium bromide | Nucleophilic Conjugation Addition / ICT Break | 0.339 μM | F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, NO₃⁻, ClO₄⁻, SCN⁻ | rsc.org |
Applications in Biochemical Research
In biochemical and physiological studies, tetraethylammonium cyanide allows researchers to investigate the distinct effects of its constituent ions. The cyanide anion is a well-known metabolic inhibitor, while the tetraethylammonium cation is a classic neuropharmacological tool.
The cyanide anion is a potent inhibitor of various metalloenzymes, particularly those containing heme iron. nih.govnih.gov Its toxicity is largely attributed to its ability to bind to the active sites of these enzymes, preventing them from carrying out their biological functions. nih.gov Researchers use cyanide as a tool to probe the structure and function of enzyme active sites. By studying how cyanide binds and the resulting changes in enzyme activity, valuable information can be gleaned about the enzyme's catalytic mechanism and its interactions with natural ligands. frontiersin.org
Cyanide's interaction is not limited to simply acting as an active-site ligand. Studies have shown that it can also participate in redox reactions within the enzyme milieu, generating diffusible radicals that can disrupt electron transfer processes in ways that go beyond direct active-site inhibition. nih.govresearchgate.net This dual role as both a ligand and a potential redox agent makes it a complex but informative tool for studying enzyme mechanisms.
The most prominent example of cyanide's inhibitory action is its effect on the mitochondrial electron transport chain, specifically on Complex IV, also known as cytochrome c oxidase. youtube.com This enzyme is the terminal component of the respiratory chain and is responsible for the reduction of oxygen to water.
Cyanide acts as a potent, non-competitive inhibitor by binding to the ferric (Fe³⁺) form of iron in the heme a₃ component of the cytochrome a₃-CuB binuclear center. nih.govnih.gov This binding prevents the transfer of electrons from cytochrome c to molecular oxygen, effectively halting aerobic respiration. youtube.com The inability of cells to use oxygen leads to a rapid decrease in ATP production, causing cellular hypoxia and, ultimately, cell death. The study of this inhibition mechanism, often using rapid-freeze quench techniques and electron paramagnetic resonance (EPR) spectroscopy, has been crucial for understanding the function of cytochrome c oxidase and the molecular basis of cyanide toxicity. nih.govnih.gov Research has also shown that nitric oxide (NO) can reverse this inhibition by displacing cyanide from the active site, providing insights into potential therapeutic strategies. researchgate.net
The tetraethylammonium (TEA) cation is a classic pharmacological agent used extensively in neurobiology and toxicology to study the function of potassium (K⁺) channels. drugbank.com TEA is known as a non-selective blocker of various types of K⁺ channels, particularly voltage-gated potassium channels. amrita.edu
By physically occluding the pore of the channel, TEA prevents the efflux of K⁺ ions from the neuron. This action has profound effects on neuronal excitability. In nerve cells, the repolarization phase of an action potential is driven by the outward flow of K⁺ ions. By blocking this flow, TEA broadens the action potential duration and can increase neurotransmitter release. nih.gov This property makes TEA an invaluable tool for experimentally manipulating neuronal activity to understand the role of specific K⁺ channels in processes like nerve impulse generation and synaptic transmission. nih.gov
From a toxicological perspective, the non-selective blockade of K⁺ channels can lead to severe adverse effects. High doses can cause muscle paralysis and respiratory failure, effects that have been observed in animal studies and humans. wikipedia.org The ability of TEA to disrupt normal neuronal and muscular function underscores the critical role of potassium channels in maintaining physiological homeostasis.
| Ion/Compound | Biological Target | Mechanism of Action | Research Application/Effect | Reference |
|---|---|---|---|---|
| Cyanide (CN⁻) | Cytochrome c Oxidase (Complex IV) | Binds to Fe³⁺ in the heme a₃-CuB center, inhibiting electron transfer to O₂. | Studying cellular respiration, modeling metabolic poisoning. | youtube.comnih.govnih.gov |
| Tetraethylammonium (TEA) | Voltage-gated K⁺ Channels | Pore blocker, prevents K⁺ efflux. | Investigating neuronal excitability, action potential duration, and neurotransmitter release. | drugbank.comamrita.edu |
| Cyanide (CN⁻) | Heme Enzymes (general) | Acts as an active-site ligand and can generate diffusible radicals. | Probing enzyme active sites and studying ligand-enzyme interactions. | nih.gov |
Safety Protocols and Environmental Stewardship in Tetraethylammonium Cyanide Research
Laboratory Handling Best Practices for Toxic Chemical Compounds
The handling of acutely toxic substances like tetraethylammonium (B1195904) cyanide necessitates rigorous adherence to established safety protocols to minimize risk. nationallaboratorysales.comtechsafety.comkaust.edu.sa All laboratory personnel must receive comprehensive, lab-specific training on the hazards of cyanide compounds, including routes of exposure (inhalation, ingestion, skin absorption) and the corresponding health effects. techsafety.comharvard.edu Work involving tetraethylammonium cyanide should never be performed alone; a "buddy" system ensures immediate assistance is available in an emergency. mit.edu
A designated area, clearly marked with hazard warnings, must be established for all work with cyanides. stanford.edulsuhsc.edu All manipulations, including weighing and transferring, must occur within a certified chemical fume hood to prevent the inhalation of any dust or potential release of hydrogen cyanide gas. harvard.edumit.edustanford.edulsuhsc.eduillinois.edu The experimental plan should be meticulously prepared in advance, using the minimum quantity of the chemical necessary. kaust.edu.sacornell.edu Good personal hygiene, especially thorough hand washing after handling the compound and removing gloves, is critical. harvard.eduillinois.edu
Storage and Stability Considerations to Prevent Hazardous Gas Release
Proper storage of this compound is critical to prevent the accidental release of highly toxic and flammable hydrogen cyanide (HCN) gas. lsuhsc.eduillinois.edu This reaction can occur when cyanide salts come into contact with acids, water, or even moisture in the air. stanford.eduillinois.eduservice.gov.ukdartmouth.edunrt.orgnj.gov Therefore, this compound must be stored in a cool, dry, well-ventilated area in tightly sealed containers. lsuhsc.eduscbt.com
Storage areas should be secured and separate from all incompatible materials, particularly acids, acid salts, strong oxidizing agents (like nitrates and chlorates), and water. harvard.edumit.edunj.gov It is recommended to use secondary containment, such as a sealable polypropylene (B1209903) container, to mitigate the risk of spills or leaks. mit.edu When retrieving the compound from storage, the container should always be opened inside a chemical fume hood to safely vent any gas that may have accumulated. mit.edu
Personal Protective Equipment (PPE) Requirements for Researchers
Comprehensive personal protective equipment is the first line of defense against exposure to this compound. nationallaboratorysales.com Standard laboratory attire, including a lab coat, long pants, and closed-toe shoes, is mandatory. harvard.eduillinois.edu Specific PPE requirements for handling cyanide compounds are detailed below. mit.edu
Hand Protection : Due to the high risk of dermal absorption, double-gloving with nitrile gloves (at least 4-mil thick) is recommended. harvard.edulsuhsc.eduillinois.edu Thicker, more resistant gloves such as butyl rubber or Viton may be preferable for tasks with a higher risk of contact. unm.edu Gloves must be inspected for any damage before use and changed immediately if contamination is suspected. harvard.edumit.edu
Eye and Face Protection : Chemical splash goggles are required. unm.edu When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles. mit.edu
Respiratory Protection : All handling of solid this compound must be performed in a certified chemical fume hood to control inhalation hazards. mit.edulsuhsc.eduunm.edu If there is a potential for exposure outside of a fume hood, appropriate respiratory protection, such as a respirator with a P3 cartridge, is necessary, which requires specialized training and fit-testing. sigmaaldrich.comprinceton.edu
Skin and Body Protection : A lab coat must be worn to protect against skin contact. kaust.edu.saunm.edu All protective clothing should be removed before leaving the laboratory. kaust.edu.sa
| Body Part | Required PPE | Rationale |
|---|---|---|
| Hands | Double nitrile gloves (≥4 mil) or thicker resistant gloves (e.g., butyl rubber) | Prevents fatal skin contact and absorption. harvard.eduillinois.edudartmouth.edu |
| Eyes/Face | Chemical splash goggles; Face shield for splash hazards | Protects eyes from corrosive damage and splashes. mit.edudartmouth.edu |
| Respiratory | Work conducted in a chemical fume hood | Prevents inhalation of toxic dust or hydrogen cyanide gas. mit.edulsuhsc.edu |
| Body | Lab coat, long pants, closed-toe shoes | Minimizes skin exposure from spills or contamination. harvard.eduillinois.edu |
Spill Management and Emergency Response Procedures
A clear and practiced emergency response plan is essential for any laboratory working with this compound. In the event of an exposure, immediate action is critical. The affected individual must be removed from the contaminated area, and emergency medical services (e.g., 911) must be called immediately, informing them of a cyanide exposure. stanford.eduillinois.edu
Exposure Response :
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water in a safety shower for at least 15 minutes. harvard.edulsuhsc.eduillinois.edu
Eye Contact : Flush the eyes for at least 15 minutes at an emergency eyewash station, holding the eyelids open. stanford.edulsuhsc.eduillinois.edu
Inhalation : Move the person to fresh air immediately. illinois.edu
Spill Management : The procedure for cleaning a spill depends on its size and location. bu.edu Do not use plain water to clean up a cyanide spill, as it can react to form highly toxic hydrogen cyanide gas. harvard.edu
Small Spill (Inside a Fume Hood) : For minor spills contained within a fume hood, trained laboratory personnel can manage the cleanup. stanford.edubu.edu The spill should be covered with an appropriate absorbent material. illinois.edubu.edu The area should then be decontaminated, first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution. stanford.edulsuhsc.edu All cleanup materials must be collected and disposed of as cyanide-containing hazardous waste. stanford.edulsuhsc.eduillinois.edu
Large Spill or Spill Outside a Fume Hood : If a spill occurs outside of a fume hood or is too large to handle safely, the area must be evacuated immediately. mit.edustanford.edulsuhsc.eduillinois.edu Alert others in the vicinity, close the doors, and prevent entry. illinois.edu Contact the institution's environmental health and safety (EHS) department or emergency response team immediately. harvard.edumit.edu
Waste Management and Disposal Methodologies
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste. mit.edustanford.edu Cyanide-containing wastes are classified as highly toxic and are subject to stringent disposal regulations. harvard.edunih.gov
Waste must be segregated to prevent dangerous reactions. Solid and liquid cyanide wastes should be stored in separate, clearly labeled, and dedicated waste containers. stanford.edu It is crucial to ensure that cyanide wastes are not mixed with acidic wastes, as this would lead to the generation of deadly hydrogen cyanide gas. mit.edunj.gov Waste containers must be kept tightly closed and stored in a secure satellite accumulation area until collection by trained hazardous waste personnel. mit.edu
Chemical Incineration Protocols for Cyanide-Containing Waste
Thermal destruction, or incineration, is a recognized method for the disposal of cyanide-containing wastes. ca.govsensorex.com This process is used in industrial settings, such as gold mining, to safely destroy cyanide remnants in waste materials. addfield.com Incineration breaks down the cyanide ion into simpler, non-hazardous compounds like carbon dioxide and nitrogen. google.com However, the process must be conducted in specialized facilities equipped with extensive off-gas handling and scrubbing systems to safely manage the potential liberation of hydrogen cyanide and other toxic combustion byproducts like nitrogen oxides. service.gov.uknih.govfishersci.com Incineration is not a suitable disposal method for a standard laboratory setting and must be carried out by a licensed hazardous waste disposal company with the appropriate high-temperature incineration capabilities. nih.gov
Strategies for Minimizing Environmental Leaching Risks of Cyanide Compounds
Preventing the release of cyanide into the environment is a primary goal of responsible waste management. Cyanide compounds can be mobile in soil and have the potential to leach into groundwater, where they can persist and contaminate drinking water sources and connected surface waters. earthworks.orguskudar.edu.tr Catastrophic environmental damage, including major fish kills, can result from such releases. earthworks.orguskudar.edu.tr
Key strategies to minimize leaching risks include:
Containment : Storing all cyanide-containing waste in robust, sealed, and clearly labeled containers to prevent leaks. mit.edu Using secondary containment for both chemical storage and waste accumulation provides an additional layer of protection. mit.educornell.edu
Waste Minimization : Employing experimental techniques that use the smallest possible amount of this compound reduces the total volume of hazardous waste generated. kaust.edu.sastanford.edu
Proper Disposal : Ensuring that all cyanide waste is disposed of through a certified hazardous waste management provider that uses approved treatment technologies like high-temperature incineration or chemical oxidation (e.g., alkaline chlorination). google.com911metallurgist.com This prevents cyanide from being sent to landfills where leaching could occur. epa.gov
Spill Prevention and Control : Implementing rigorous laboratory handling practices and having a robust spill response plan are crucial to prevent accidental releases that could enter drains or the environment. acs.orggmpsop.com
Environmental Impact Assessments of Cyanide-Containing Compounds in Research
Research activities involving cyanide-containing compounds, such as this compound, necessitate rigorous environmental impact assessments. The primary concern is the potential discharge of these substances into aquatic ecosystems, where they can pose a significant threat to wildlife. digitellinc.comscbt.comnih.gov The environmental risk is predominantly associated with the behavior of the cyanide component upon its release into water.
The toxicity of cyanide compounds in aquatic environments is chiefly attributed to the concentration of "free cyanide," which encompasses the cyanide ion (CN⁻) and molecular hydrogen cyanide (HCN). epa.govresearchgate.net This is a more accurate indicator of potential harm than "total cyanide," a measure that may include more stable and less toxic metallo-cyanide complexes. epa.gov In aqueous solutions, this compound dissociates, releasing the tetraethylammonium cation and the highly toxic cyanide anion. This anion establishes an equilibrium with hydrogen cyanide, a weak acid. publications.gc.ca In most natural surface waters, which typically have a pH below 8, over 96% of the free cyanide exists as the more potent molecular hydrogen cyanide (HCN). publications.gc.ca The toxicity of cyanide is also influenced by various environmental factors, including water temperature, pH, and dissolved oxygen levels, which can alter its speciation, bioavailability, and ultimately, its impact on aquatic life. waterquality.gov.auepa.gov
Ecotoxicological Considerations and Aquatic Organism Sensitivity
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as "very toxic to aquatic life" and "very toxic to aquatic life with long lasting effects". nih.govsigmaaldrich.comwikipedia.org This high toxicity is a direct result of the cyanide ion released upon dissolution in water. epa.govpublications.gc.ca
Aquatic organisms exhibit a wide range of sensitivity to free cyanide, with fish and invertebrates being particularly vulnerable. scispace.comresearchgate.net Freshwater fish are considered among the most sensitive species to cyanide exposure. researchgate.net Research has demonstrated that even minute concentrations of free cyanide can have significant detrimental effects. Sublethal effects, including reduced swimming performance and inhibited reproduction, have been observed in many fish species at concentrations ranging from 5.0 to 7.2 micrograms per liter (µg/L). scispace.comresearchgate.net
Lethal effects are typically observed at slightly higher concentrations. For many fish species, free cyanide concentrations between 20 and 76 µg/L are fatal. scispace.com More broadly, studies have determined that the geometric mean lethal concentration (LC50), the concentration that is lethal to 50% of the test organisms over a specified period, ranges from 59 to 330 µg/L (0.059 to 0.33 mg/L) for various fish species. researchgate.net Concentrations exceeding 200 µg/L are rapidly toxic to the majority of fish species. researchgate.net The life stage of the fish is also a critical factor, with fry and juvenile stages being the most sensitive to cyanide's toxic effects. epa.gov
The following table summarizes key research findings on the toxicity of free cyanide to a range of aquatic organisms. It is important to note that these values represent the effects of free cyanide (HCN/CN⁻), which is the toxic component of this compound in an aquatic setting.
Future Research Horizons for this compound
This compound, a quaternary ammonium (B1175870) salt, is carving a niche in various scientific domains, extending beyond its traditional role as a cyanide source. Emerging research is illuminating its potential in catalysis, materials science, and sustainable chemistry, while also forging interdisciplinary connections with biological and analytical sciences. This article explores the future directions and burgeoning research avenues for this versatile compound.
Q & A
Basic: What are the critical safety protocols for handling tetraethylammonium cyanide in laboratory settings?
This compound (TEACN) is classified as acutely toxic via oral, dermal, and inhalation routes (H300, H310, H330) and poses severe environmental hazards (H410) . Key protocols include:
- Storage : Keep in tightly sealed, dry containers away from acids and moisture to prevent decomposition into toxic gases (e.g., HCN) .
- PPE : Use nitrile gloves, full-face respirators (EN 14387 ABEK standard), and flame-retardant lab coats to avoid skin/eye contact .
- Spill Management : Collect solid material without generating dust; avoid water rinsing to prevent environmental contamination .
Basic: How does TEACN serve as a cyanide source in organic synthesis, and what advantages does it offer over traditional reagents?
TEACN is a stable, non-volatile cyanide donor used in reactions like the Sc(OTf)₃-catalyzed 1,4-addition to enones, avoiding toxic HCN gas release . Key advantages:
- Controlled Reactivity : Enables regioselective cyanation under mild conditions (e.g., room temperature, acetonitrile solvent) .
- Handling Safety : Solid form reduces inhalation risks compared to gaseous HCN .
Advanced: What mechanistic insights explain TEACN's role in transition-metal-catalyzed cyanations?
In scandium(III)-triflate-catalyzed systems, TEACN acts via ligand exchange:
Cyanide Transfer : Sc(III) coordinates to the carbonyl oxygen of enones, facilitating nucleophilic attack by TEACN’s cyanide ion .
Steric Effects : The bulky tetraethylammonium cation minimizes side reactions (e.g., over-alkylation) by stabilizing intermediates .
Methodological Note: In situ FT-IR or NMR can monitor cyanide transfer kinetics .
Advanced: How can researchers resolve contradictions in TEACN's toxicological data (e.g., acute toxicity classifications vs. "no data available" claims)?
While TEACN’s SDS lists acute toxicity classifications (H300, H310, H330) , some sections note "no data available" for specific endpoints (e.g., carcinogenicity) . To address discrepancies:
- Comparative Analysis : Cross-reference with structurally similar quaternary ammonium cyanides (e.g., tetramethylammonium cyanide) .
- Empirical Testing : Conduct acute toxicity assays (OECD 423) on cell lines or Daphnia magna for aquatic hazard validation .
Advanced: What strategies optimize TEACN's stability in hygroscopic or acidic reaction environments?
TEACN’s hygroscopicity and acid sensitivity require:
- Moisture Control : Use inert-atmosphere gloveboxes (<1% humidity) for reactions in aprotic solvents (e.g., THF, DCM) .
- pH Buffering : Add weak bases (e.g., NaHCO₃) to neutralize trace acids in solvent systems, preventing HCN generation .
- Real-Time Monitoring : Employ gas detectors (e.g., HCN-specific electrochemical sensors) during large-scale syntheses .
Advanced: How can crystallographic data inform TEACN's coordination chemistry in metal-cyanide complexes?
In hexacyanotitanate complexes like [Et₄N]₃[Ti(CN)₆], TEACN’s cyanide exhibits near-ideal octahedral coordination (Ti–C = 2.195–2.213 Å, C–N = 1.141 Å) . Researchers should:
- Use XRD : Resolve bond-length distortions caused by counterion interactions.
- Compare with Analogues : Contrast with KCN-based systems to quantify steric/electronic effects of the tetraethylammonium cation .
Advanced: What analytical methods validate TEACN's purity and decomposition products in reaction mixtures?
- Titration : Argentometric titration quantifies free cyanide ions post-reaction .
- Spectroscopy : FT-IR (C≡N stretch at ~2100 cm⁻¹) confirms cyanide incorporation; fluorescence quenching (e.g., using ZW1 probes) detects residual CN⁻ .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 220 nm) identifies byproducts like tetraethylammonium salts .
Advanced: How can researchers assess TEACN's environmental impact despite limited ecotoxicological data?
- Read-Across Models : Use QSAR predictions based on log P (-1.2 estimated) and biodegradability of quaternary ammonium compounds .
- Microcosm Studies : Simulate aquatic ecosystems to measure TEACN’s bioaccumulation potential in Daphnia magna or algae .
Basic: What synthetic routes produce TEACN, and how is purity verified?
TEACN is synthesized via ion exchange between tetraethylammonium bromide and KCN . Purity verification:
- Elemental Analysis : Confirm C/N ratios match theoretical values (C: 61.5%, N: 17.9%) .
- Melting Point : Dec. at 250°C (lit.) .
Advanced: How does TEACN’s phase behavior affect its utility in non-traditional media (e.g., ionic liquids or deep eutectic solvents)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
